1H and 13C NMR chemical shifts for (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
1H and 13C NMR chemical shifts for (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
Introduction: The Role of NMR in Modern Drug Development
In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2][3] Its unparalleled ability to provide detailed atomic-level information about molecular structure, conformation, and dynamics makes it an indispensable tool for medicinal chemists and pharmaceutical scientists.[4][5] The structural elucidation of novel chemical entities, such as (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate, a compound featuring a chiral pyrrolidine core, is a critical step in the journey from a hit compound to a viable drug candidate. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this molecule, providing a foundational understanding for researchers engaged in the synthesis and characterization of similar scaffolds.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] The specific stereochemistry and substitution pattern of (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate necessitate a meticulous spectroscopic analysis to confirm its identity and purity. This document serves as a detailed reference, combining predictive data based on established principles with a robust, field-proven experimental workflow.
Predicted ¹H and ¹³C NMR Spectral Analysis
The following sections provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate. These predictions are based on the analysis of structurally related fragments and established NMR principles.[7][8][9][10]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, benzylic, pyrrolidine, and tert-butyl protons. The chemical shifts are influenced by the electronic environment of each proton.[11]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (2H, ortho to CH₂) | 7.45 | d | ~8.0 |
| Ar-H (2H, ortho to Br) | 7.20 | d | ~8.0 |
| NH (carbamate) | 4.8-5.2 | br s | - |
| CH (pyrrolidine, C3) | 4.0-4.2 | m | - |
| CH₂ (benzylic) | 3.60 | s | - |
| CH₂ (pyrrolidine, C5) | 2.8-3.0 | m | - |
| CH (pyrrolidine, C2) | 2.6-2.8 | m | - |
| CH₂ (pyrrolidine, C4) | 1.8-2.2 | m | - |
| C(CH₃)₃ (tert-butyl) | 1.45 | s | - |
Aromatic Protons (7.20-7.45 ppm): The four protons of the 1,4-disubstituted benzene ring are expected to appear as two distinct doublets. The two protons ortho to the electron-withdrawing bromine atom are predicted to be slightly upfield (around 7.20 ppm) compared to the two protons ortho to the benzylic carbon (around 7.45 ppm).[10]
Carbamate NH Proton (4.8-5.2 ppm): The proton of the carbamate nitrogen is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.[12]
Pyrrolidine Ring Protons (1.8-4.2 ppm): The protons on the pyrrolidine ring will present as a series of complex multiplets due to diastereotopicity and spin-spin coupling. The methine proton at C3, being adjacent to the carbamate group, is expected to be the most downfield of the ring protons (4.0-4.2 ppm).[13] The protons on C2 and C5, being adjacent to the nitrogen atom, will also be shifted downfield (2.6-3.0 ppm). The C4 protons are anticipated to be the most upfield of the ring protons (1.8-2.2 ppm).[8]
Benzylic Protons (3.60 ppm): The two protons of the benzylic methylene group are expected to appear as a sharp singlet around 3.60 ppm.[14][15]
Tert-butyl Protons (1.45 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp singlet at approximately 1.45 ppm.[16][17]
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving a distinct signal.[18][19]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carbamate) | 155.0 |
| Ar-C (C-Br) | 121.0 |
| Ar-C (C-CH₂) | 138.0 |
| Ar-CH (2C) | 131.5 |
| Ar-CH (2C) | 129.0 |
| C(CH₃)₃ (tert-butyl quaternary) | 79.5 |
| CH₂ (benzylic) | 58.0 |
| CH₂ (pyrrolidine, C5) | 54.0 |
| CH (pyrrolidine, C2) | 53.0 |
| CH (pyrrolidine, C3) | 50.0 |
| CH₂ (pyrrolidine, C4) | 33.0 |
| C(CH₃)₃ (tert-butyl methyls) | 28.5 |
Carbonyl Carbon (155.0 ppm): The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift.[9]
Aromatic Carbons (121.0-138.0 ppm): The six aromatic carbons will give four distinct signals. The quaternary carbon attached to the bromine atom will be around 121.0 ppm, while the quaternary carbon attached to the benzylic group will be further downfield at approximately 138.0 ppm. The four aromatic CH carbons will appear as two signals around 129.0 and 131.5 ppm.[10][20]
Tert-butyl Quaternary Carbon (79.5 ppm): The quaternary carbon of the tert-butyl group is typically found around 79.5 ppm.[16]
Pyrrolidine and Benzylic Carbons (33.0-58.0 ppm): The carbons of the pyrrolidine ring and the benzylic methylene group will appear in the aliphatic region. The benzylic carbon is expected around 58.0 ppm. The pyrrolidine carbons will have shifts influenced by the nitrogen atom and the carbamate substituent, with C2 and C5 being the most downfield of the ring carbons.[7]
Tert-butyl Methyl Carbons (28.5 ppm): The three equivalent methyl carbons of the tert-butyl group will give a single sharp signal around 28.5 ppm.[16][17]
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.[21]
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[11]
NMR Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).[22]
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[19]
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[18]
-
Process the data similarly to the ¹H spectrum.
-
Structural Elucidation from NMR Data
The acquired ¹H and ¹³C NMR spectra, in conjunction with two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide unambiguous confirmation of the structure of (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate.
-
¹H NMR: The integration of the signals would confirm the number of protons in each environment. The splitting patterns (multiplicities) would reveal the connectivity of adjacent protons.
-
¹³C NMR: The number of signals would confirm the number of unique carbon environments.
-
COSY: This experiment would establish the proton-proton coupling networks, confirming the connectivity within the pyrrolidine ring and the aromatic system.
-
HSQC: This experiment would correlate each proton with its directly attached carbon, allowing for the definitive assignment of both the ¹H and ¹³C spectra.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the NMR experimental workflow.
Caption: A flowchart illustrating the major steps in acquiring and analyzing NMR data for structural elucidation.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate. By understanding the expected chemical shifts and coupling patterns, researchers can more effectively and confidently characterize this molecule and its analogs. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is fundamental to advancing drug discovery programs. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.
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